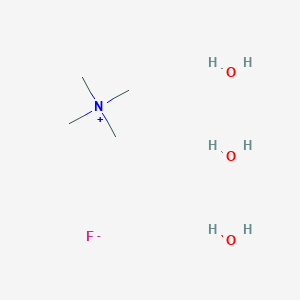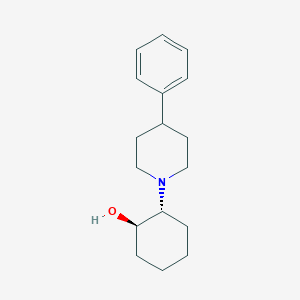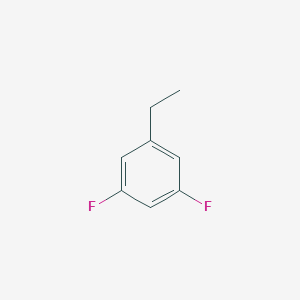
4-Hydroxyamesergide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxyamsegeride is a chemical compound that has been widely studied for its potential therapeutic applications. It is a serotonin receptor antagonist that has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
4-Hydroxyamsegeride has been extensively studied for its potential therapeutic applications. It has been shown to be a potent antagonist of the 5-HT2A receptor, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. As such, 4-Hydroxyamsegeride has been investigated as a potential treatment for a range of psychiatric and neurological disorders, including schizophrenia, depression, and migraine.
Mechanism of Action
The mechanism of action of 4-Hydroxyamsegeride is primarily through its antagonism of the 5-HT2A receptor. By blocking the activity of this receptor, 4-Hydroxyamsegeride can modulate the activity of the serotonin system, which is involved in a range of physiological processes. In addition to its effects on the 5-HT2A receptor, 4-Hydroxyamsegeride has also been shown to have activity at other serotonin receptors, including the 5-HT2C receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Hydroxyamsegeride are complex and multifaceted. It has been shown to modulate the activity of the serotonin system, which is involved in a range of physiological processes, including mood regulation, cognition, and perception. In addition to its effects on the serotonin system, 4-Hydroxyamsegeride has also been shown to have activity at other neurotransmitter systems, including the dopamine and glutamate systems.
Advantages and Limitations for Lab Experiments
One of the major advantages of 4-Hydroxyamsegeride for lab experiments is its specificity for the 5-HT2A receptor. This allows researchers to selectively modulate the activity of this receptor without affecting other serotonin receptors. However, one of the limitations of 4-Hydroxyamsegeride is its relatively low potency, which can make it difficult to achieve the desired level of receptor occupancy in some experiments.
Future Directions
There are many potential future directions for research on 4-Hydroxyamsegeride. One area of interest is the development of more potent and selective antagonists of the 5-HT2A receptor. Another area of interest is the investigation of 4-Hydroxyamsegeride's effects on other neurotransmitter systems, such as the dopamine and glutamate systems. Additionally, there is significant interest in exploring the potential therapeutic applications of 4-Hydroxyamsegeride for a range of psychiatric and neurological disorders.
Synthesis Methods
The synthesis of 4-Hydroxyamsegeride involves the condensation of 5-methoxytryptamine with 2-bromo-4-chlorobenzyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been used to produce 4-Hydroxyamsegeride in high yield and purity.
properties
CAS RN |
121566-75-4 |
|---|---|
Product Name |
4-Hydroxyamesergide |
Molecular Formula |
C25H35N3O2 |
Molecular Weight |
409.6 g/mol |
IUPAC Name |
(6aR,9R,10aR)-N-(4-hydroxycyclohexyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C25H35N3O2/c1-15(2)28-14-16-12-23-21(20-5-4-6-22(28)24(16)20)11-17(13-27(23)3)25(30)26-18-7-9-19(29)10-8-18/h4-6,14-15,17-19,21,23,29H,7-13H2,1-3H3,(H,26,30)/t17-,18?,19?,21-,23-/m1/s1 |
InChI Key |
CWFUIPWFPMISLQ-MRMDNLSOSA-N |
Isomeric SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
Canonical SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)NC4CCC(CC4)O)C5=C2C1=CC=C5 |
Other CAS RN |
121566-75-4 |
synonyms |
4-hydroxyamesergide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)


![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)



![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)


